3-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione
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Overview
Description
3-Cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione is a sophisticated chemical compound featuring a unique imidazolidine-2,4-dione core, known for its versatile applications in scientific research. The presence of cyclopropyl, methoxymethyl, and 1,2,4-thiadiazol groups bestows it with distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multi-step reactions:
Formation of the imidazolidine-2,4-dione core: : Typically begins with the cyclization of amino acids under controlled pH and temperature conditions.
Introduction of the piperidinyl group: : Achieved via nucleophilic substitution reactions with the appropriate piperidinyl intermediates.
Attachment of the 1,2,4-thiadiazol group: : Carried out by condensation reactions, employing catalysts to ensure high yield and selectivity.
Addition of the methoxymethyl group: : Involves selective methylation reactions using methyl iodide or similar reagents under basic conditions.
Formation of the cyclopropyl ring: : Utilizes cyclopropanation reactions with diazomethane or other cyclopropylating agents.
Industrial Production Methods
Industrially, the process is scaled up using automated reactors ensuring precise control over temperature, pressure, and reaction time to maximize efficiency and yield. Continuous flow chemistry techniques can be employed for improved scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the cyclopropyl or methoxymethyl groups.
Reduction: : Reductive conditions can affect the imidazolidine-2,4-dione core or the thiadiazol ring.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the piperidinyl and methoxymethyl sites.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as KMnO₄ or H₂O₂.
Reduction: : Employing reducing agents like LiAlH₄ or NaBH₄.
Substitution: : Utilizing reagents like alkyl halides, amines, or alcohols under varying pH conditions.
Major Products Formed
The products formed depend on the specific reactions, for instance:
Oxidation: : Yields oxidized derivatives such as ketones or aldehydes.
Reduction: : Produces reduced forms like amines or alcohols.
Substitution: : Generates substituted imidazolidine derivatives.
Scientific Research Applications
3-Cyclopropyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione has several research applications:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: : Acts as a probe for studying enzyme interactions and protein binding.
Medicine: : Explored for potential pharmaceutical applications, including as a candidate for drug development targeting specific enzymes or receptors.
Industry: : Employed in the production of specialized polymers and materials due to its unique structural properties.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The imidazolidine core and thiadiazol ring are key in forming stable complexes with biological macromolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1-{1-[3-(hydroxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione
3-Cyclopropyl-1-{1-[3-(methylthio)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione
3-Cyclopropyl-1-{1-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}imidazolidine-2,4-dione
Unique Features
Methoxymethyl Group: : Provides unique steric and electronic properties compared to hydroxymethyl or methylthio derivatives.
Stability: : Exhibits enhanced stability under various chemical and biological conditions.
Versatility: : Displays a broader range of applications due to its distinct functional groups.
Properties
IUPAC Name |
3-cyclopropyl-1-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-23-9-12-16-14(24-17-12)18-6-4-10(5-7-18)19-8-13(21)20(15(19)22)11-2-3-11/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHGZEKGNQPJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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